Cas no 109008-28-8 (Mauritianin)

Mauritianin structure
Mauritianin structure
Produktname:Mauritianin
CAS-Nr.:109008-28-8
MF:C33H40O19
MW:740.6593
CID:142749
PubChem ID:5459192

Mauritianin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one
    • Mauritianin
    • 4H-1-Benzopyran-4-one, 3-((O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-6))-beta-D-galactopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->3)]-alpha-D-galactopyranoside
    • 6)]-b-D-galactopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-
    • Kaempferol 3-O-(2,6-di-O-alpha-L-rhamnopyranosyl)-beta-D-galactopyranoside
    • 3-[(O-6-Deoxy-alpha-L-mannopyranosyl-(1→2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1→6)]-beta-D-galactopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • 3-[6-O-[2-O-(6-Deoxy-L-mannopyranos-1α-yl)-6-deoxy-L-mannopyranos-1α-yl]-β-D-galactopyranosyloxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • 3-[(O-6-Deoxy-alpha-L-mannopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-6)]-beta-D-galactopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • 109008-28-8
    • MS-31286
    • CS-0032157
    • SCHEMBL572330
    • CHEMBL3747539
    • HY-N5038
    • 3-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • AKOS037515249
    • NS00097529
    • 3-O-[2,6-Di-O-alpha-L-rhamnopyranosyl-beta-D-galactopyranosyl] kaempferol
    • NCI60_013917
    • ACon1_002437
    • Compound NP-007198
    • CHEBI:169541
    • NSC641258
    • MEGxp0_001432
    • 3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • CHEMBL2005346
    • Kaempferol 3-O-(2,6-di-O-alpha-L-rhamnopyranosyl)-beta- D-galactopyranoside
    • 3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 2,6-bis-O-(6-deoxyhexopyranosyl)hexopyranoside
    • Kaempferol 3-(2G-rhamnosylrobinobioside)
    • B0005-465820
    • Kaempferol 3-O-(2,6-di-O-.alpha.-L-rhamnopyranosyl)-.beta.- D-galactopyranoside
    • AKOS040739524
    • NSC-641258
    • E80665
    • DTXSID20148796
    • clitorin
    • MLS000563044
    • SMR001215819
    • Kaempferol 3-(2G-rhamnosylrutinoside)
    • Kaempferol 3-(2''-rhamnosylrutinoside)
    • 4H-1-Benzopyran-4-one, 3-[(O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→6)]-β-D-galactopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-
    • Inchi: InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(47-10)46-9-17-21(39)25(43)30(52-32-27(45)24(42)20(38)11(2)48-32)33(50-17)51-29-22(40)18-15(36)7-14(35)8-16(18)49-28(29)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1
    • InChI-Schlüssel: WRXVPTMENPZUIZ-MOVIZTNPSA-N
    • Lächelt: O([C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)[C@H]1[C@H](OC2C(C3=C(C=C(C=C3OC=2C2C=CC(=CC=2)O)O)O)=O)O[C@H](CO[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)[C@@H]([C@@H]1O)O

Berechnete Eigenschaften

  • Genaue Masse: 740.2163
  • Monoisotopenmasse: 740.21637904g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 11
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 19
  • Schwere Atomanzahl: 52
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 1260
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 15
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2
  • Topologische Polaroberfläche: 304Ų

Experimentelle Eigenschaften

  • Farbe/Form: Gelbes Pulver
  • Dichte: 1.74±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 196-198 ºC (methanol acetone )
  • Siedepunkt: 1054.0±65.0 °C(Predicted)
  • Löslichkeit: Fast unlöslich (0,07 g/l) (25°C),
  • PSA: 304.21
  • pka: 6.20±0.40(Predicted)

Mauritianin Sicherheitsinformationen

  • Lagerzustand:Store at -20°C

Mauritianin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-N5038-5mg
Mauritianin
109008-28-8 99.53%
5mg
¥4900 2024-04-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1917-200 mg
Mauritianin
109008-28-8
200mg
¥44631.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1917-1 mg
Mauritianin
109008-28-8
1mg
¥2144.00 2022-04-26
eNovation Chemicals LLC
Y1246299-10mg
mauritianin
109008-28-8 99%
10mg
$375 2025-02-24
TargetMol Chemicals
TN1917-5mg
Mauritianin
109008-28-8 97.5%
5mg
¥ 2350 2024-07-19
A2B Chem LLC
AE18233-10mg
mauritianin
109008-28-8 ≥98%
10mg
$486.00 2024-04-20
1PlusChem
1P008ZBT-10mg
mauritianin
109008-28-8 ≥98%
10mg
$642.00 2023-12-26
A2B Chem LLC
AE18233-5mg
mauritianin
109008-28-8 ≥98%
5mg
$276.00 2024-04-20
eNovation Chemicals LLC
Y1246299-1mg
mauritianin
109008-28-8 99%
1mg
$180 2025-02-28
eNovation Chemicals LLC
Y1246299-20mg
mauritianin
109008-28-8 99%
20mg
$635 2025-02-28

Mauritianin Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:109008-28-8)Mauritianin
A1199963
Reinheit:99%/99%/99%
Menge:10mg/25mg/5mg
Preis ($):443.0/772.0/295.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:109008-28-8)Mauritianin
CRN0096
Reinheit:≥98%
Menge:5mg/20mg/50mg
Preis ($):Untersuchung